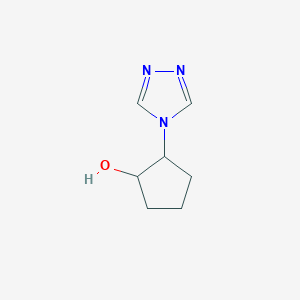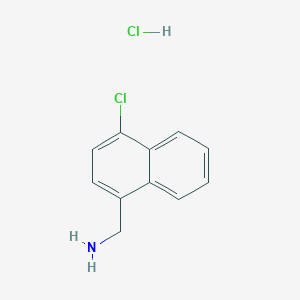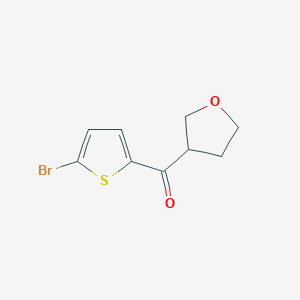![molecular formula C15H21N5O8 B12313857 2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol es un nucleósido de purina. Este compuesto está relacionado estructuralmente con la adenosina y es conocido por su importante papel en varios procesos biológicos. A menudo se menciona en la literatura científica debido a su participación en el metabolismo celular y sus posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol suele implicar la condensación de una base de purina con una fracción de azúcar. Las condiciones de reacción a menudo requieren la presencia de un catalizador y condiciones específicas de temperatura y pH para garantizar la correcta estereoquímica del producto .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de fermentación a gran escala o síntesis química. La elección del método depende de la pureza y el rendimiento deseados. La síntesis química a menudo se prefiere por su escalabilidad y control sobre las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Este compuesto puede participar en reacciones de sustitución nucleofílica, a menudo facilitadas por bases o ácidos
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Bases (por ejemplo, hidróxido de sodio), ácidos (por ejemplo, ácido clorhídrico).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol tiene numerosas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Desempeña un papel en el metabolismo celular y las vías de señalización.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antivirales y anticancerígenas.
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en diversos ensayos bioquímicos .
Mecanismo De Acción
El mecanismo de acción de 2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol implica su interacción con objetivos moleculares específicos y vías. Puede unirse a los receptores de purina e influir en los procesos de señalización celular. Este compuesto también puede inhibir ciertas enzimas, afectando así las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
Adenosina: Estructuralmente similar pero con diferentes grupos funcionales.
Vidarabina: Otro nucleósido de purina con propiedades antivirales.
Inosina: Estructura similar pero diferente actividad biológica
Unicidad
2-[2-(6-Aminopurin-9-il)-4-hidroxi-5-(hidroximetil)oxolan-3-il]oxi-5-(hidroximetil)oxolano-3,4-diol es único debido a sus características estructurales específicas y su capacidad de participar en una amplia gama de reacciones bioquímicas. Sus posibles aplicaciones terapéuticas también lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C15H21N5O8 |
|---|---|
Peso molecular |
399.36 g/mol |
Nombre IUPAC |
2-[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O8/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(24)6(2-22)26-14)28-15-10(25)8(23)5(1-21)27-15/h3-6,8-11,14-15,21-25H,1-2H2,(H2,16,17,18) |
Clave InChI |
XBBQCOKPWNZHFX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC4C(C(C(O4)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(Difluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B12313788.png)
![[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B12313794.png)


![(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12313808.png)


![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)

![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)

